4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an isopropyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The hydroxy and isopropyl groups can be introduced through standard organic synthesis techniques, such as nucleophilic substitution and Friedel-Crafts alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites, while the isopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-Hydroxy-3,5-diisopropylbenzaldehyde
- 4-Hydroxy-3,5-dimethylbenzaldehyde
- 4-Hydroxy-3,5-dimethoxybenzoic acid
Comparison: 4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more suitable for applications requiring high reactivity and stability compared to similar compounds lacking the trifluoromethyl group .
Properties
Molecular Formula |
C10H12F3NO3S |
---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
4-hydroxy-N-propan-2-yl-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H12F3NO3S/c1-6(2)14-18(16,17)9-4-3-7(15)5-8(9)10(11,12)13/h3-6,14-15H,1-2H3 |
InChI Key |
BRKKKLYZGUNFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.